![molecular formula C16H28N2O B5652072 2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)

2-adamantyl[2-(4-morpholinyl)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

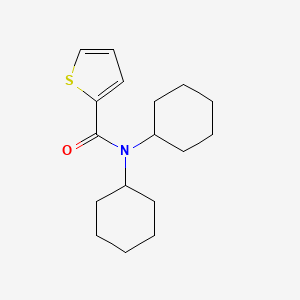

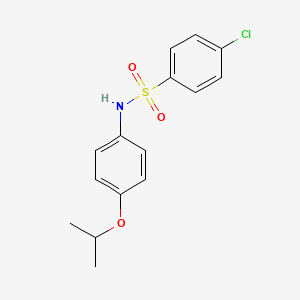

"2-adamantyl[2-(4-morpholinyl)ethyl]amine" is a compound that belongs to a class of chemicals combining features of adamantane and morpholine derivatives. Adamantane is known for its cage-like structure, offering unique stability and versatility in drug design. Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a crucial building block in organic synthesis, often used to create pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds like "this compound" involves complex organic reactions that may start from vicinal amino alcohols, oxiranes, or aziridines to produce morpholine derivatives. The adamantane moiety can be introduced through reactions involving adamantane-based precursors, showcasing the synthetic versatility of combining these structures for targeted chemical properties (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of "this compound" reflects the complexity and specificity of interactions between its adamantane and morpholine segments. This structure contributes to the compound's stability and influences its chemical behavior and potential biological activity. The adamantane core provides a lipophilic characteristic, while the morpholine ring introduces polarity and potential for further functionalization.

Chemical Reactions and Properties

Adamantane derivatives exhibit a wide range of chemical reactions due to their stable cage structure, allowing for various substitutions and functional group additions. Morpholine derivatives, including "this compound," participate in reactions typical for heterocycles, such as nucleophilic substitutions and electrophilic additions. These reactions are crucial for further derivatization and exploration of their pharmacological potential (Spasov et al., 2006).

Physical Properties Analysis

The physical properties of "this compound" are influenced by its unique molecular structure. The compound's solubility, boiling point, and melting point are determined by the balance between the hydrophobic adamantane core and the more polar morpholine ring. These properties are critical for its application in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of "this compound" are shaped by the presence of both adamantane and morpholine. The morpholine nitrogen atom can act as a base, engaging in hydrogen bonding and other interactions. Meanwhile, the adamantane structure contributes to the compound's overall stability and resistance to oxidative degradation.

- Morpholines. Synthesis and biological activity (Palchikov, 2013).

- Adamantane derivatives: Pharmacological and toxicological properties (review) (Spasov et al., 2006).

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)adamantan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O/c1(2-18-3-5-19-6-4-18)17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNWRLDTPWIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2C3CC4CC(C3)CC2C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)

![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)

![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)

![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)

![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)

![(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)

![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5652068.png)